N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0769043
InChI: InChI=1S/C15H17N3O3S/c1-9-10(2)21-15(16-9)22-8-14(20)18-13-6-4-12(5-7-13)17-11(3)19/h4-7H,8H2,1-3H3,(H,17,19)(H,18,20)
SMILES: CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.4 g/mol

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC0769043

Molecular Formula: C15H17N3O3S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide -

Specification

Molecular Formula C15H17N3O3S
Molecular Weight 319.4 g/mol
IUPAC Name N-(4-acetamidophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H17N3O3S/c1-9-10(2)21-15(16-9)22-8-14(20)18-13-6-4-12(5-7-13)17-11(3)19/h4-7H,8H2,1-3H3,(H,17,19)(H,18,20)
Standard InChI Key IYMFWRFFKMXAMU-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Canonical SMILES CC1=C(OC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator